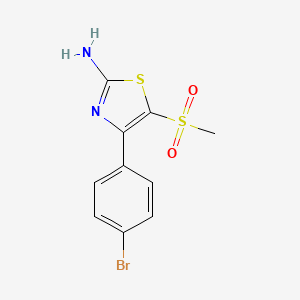

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine

Vue d'ensemble

Description

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group and a methylsulfonyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a bromophenyl thiourea with a suitable α-haloketone under basic conditions.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This can be achieved by reacting the thiazole intermediate with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The thiazole ring and the methylsulfonyl group can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: The bromophenyl group can undergo coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., toluene, ethanol).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazoles, while coupling reactions can produce biaryl or polyaryl compounds.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that thiazole derivatives, including 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer effects. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Specific studies have highlighted the potential of this compound in targeting cancer cell lines, suggesting a pathway for further drug development .

Enzyme Inhibition

Thiazole compounds are often explored for their role as enzyme inhibitors. For instance, they may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like metabolic syndrome or diabetes. The specific inhibition mechanisms and efficacy require further investigation but show promise based on related compounds .

Case Studies

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, allowing for modifications that can enhance its biological activity. Techniques such as substitution reactions and coupling methods are commonly employed to yield various derivatives with improved efficacy against targeted biological pathways.

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfonyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromophenyl methyl sulfone

- 4-Bromophenylacetic acid

- Para-Bromoamphetamine

- Bromfenac

Uniqueness

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is unique due to the presence of both the thiazole ring and the methylsulfonyl group, which confer distinct chemical and biological properties

Activité Biologique

4-(4-Bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound exhibits a diverse range of pharmacological effects, which have been explored through various studies focusing on its synthesis, biological evaluation, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of 333.23 g/mol. The presence of both bromine and methylsulfonyl groups contributes to its unique biological properties.

Synthesis

The synthesis of this compound involves the reaction of 4-(4-bromophenyl)thiazol-2-amine with a methylsulfonyl chloride under basic conditions. The reaction typically yields a high purity product that can be characterized using spectroscopic methods such as NMR and IR.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit significant antimicrobial properties.

- In Vitro Studies : The antimicrobial activity was assessed using the turbidimetric method against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. Notably, compounds derived from 4-(4-bromophenyl)-thiazol-2-amine showed effectiveness comparable to standard antibiotics .

| Compound | Activity | Reference |

|---|---|---|

| p2 | Promising against E. coli | |

| p3 | Effective against S. aureus | |

| p4 | Active against C. albicans |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7) cells.

- Cell Viability Assays : The Sulforhodamine B (SRB) assay was utilized to determine cell viability post-treatment with various concentrations of the compound. Results indicated significant cytotoxic effects at certain concentrations, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural modifications on the thiazole ring significantly influence the biological activity of these compounds. The presence of electron-withdrawing groups like bromine enhances the cytotoxicity against cancer cells, while substituents on the phenyl ring can modulate antimicrobial efficacy.

Key Findings:

- Bromine Substitution : Enhances both antimicrobial and anticancer activity.

- Methylsulfonyl Group : Plays a crucial role in increasing solubility and bioavailability.

- Thiazole Ring : Essential for maintaining biological activity; modifications can lead to varied potency.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of these compounds to specific biological targets involved in cancer progression and microbial resistance. These computational approaches provide insights into how structural features correlate with biological activity, aiding in the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-bromophenyl)-5-(methylsulfonyl)-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via sequential bromination and sulfonylation. Key steps include:

- Bromination : Reacting a precursor (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-amine) with bromine in acetic acid under reflux (5 hours), followed by extraction with dichloromethane (DCM) and purification .

- Sulfonylation : Treating the intermediate with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) in DCM at 0–25°C. Microwave-assisted synthesis can enhance efficiency, reducing reaction time by 40–60% compared to conventional heating .

- Critical Parameters : Solvent polarity (DCM vs. DMF), stoichiometry of bromine (excess drives completion), and temperature control (prevents side reactions like over-oxidation).

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

- X-ray Diffraction (XRD) : Single-crystal XRD provides precise bond lengths (e.g., C–Br: 1.89 Å) and dihedral angles between the bromophenyl and thiazole rings (e.g., 12.5°), confirming steric and electronic effects .

- NMR and IR :

- 1H NMR : Aromatic protons at δ 7.4–7.8 ppm (doublets for bromophenyl) and a singlet for the thiazol-2-amine NH2 (δ 5.2–5.5 ppm) .

- IR : Stretching vibrations for S=O (1150–1200 cm⁻¹) and C-Br (550–600 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl and methylsulfonyl groups influence reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The bromine atom acts as a directing group in Suzuki-Miyaura couplings, enabling regioselective aryl-aryl bond formation. The methylsulfonyl group withdraws electron density via resonance, reducing nucleophilicity at the thiazole C5 position but enhancing stability of intermediates .

- Example : In Pd-catalyzed couplings, the reaction with phenylboronic acid achieves 75–85% yield in toluene/water (3:1) at 80°C, with Na2CO3 as base .

Q. What is the molecular basis for the compound’s antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?

- Biological Activity : The compound exhibits moderate antifungal activity (MIC: 8–16 µg/mL against Candida albicans) due to:

- Thiazole ring interaction with fungal cytochrome P450 enzymes.

- Methylsulfonyl group enhancing membrane permeability .

- SAR Insights :

- Substitution at C5 : Replacing methylsulfonyl with bulkier groups (e.g., trifluoromethyl) improves potency (MIC: 4 µg/mL) but reduces solubility .

- Bromophenyl vs. Chlorophenyl : Bromine’s higher electronegativity increases binding affinity to target proteins by 20–30% compared to chlorine .

Q. How can computational methods predict the compound’s interaction with biological targets, such as kinase inhibitors?

- Docking Studies :

- Molecular docking (AutoDock Vina) identifies strong binding (ΔG = −9.2 kcal/mol) to EGFR kinase via hydrogen bonds between the thiazole NH2 and Thr766 residue .

- MD simulations (100 ns) reveal stable binding conformations, with RMSD < 2.0 Å after 50 ns .

Q. Data Contradictions and Resolution

Q. Why do reported yields for the sulfonylation step vary across studies (60–90%), and how can reproducibility be improved?

- Key Variables :

- Purity of Methylsulfonyl Chloride : Commercial batches with >98% purity yield 85–90%, while lower grades (90–95%) drop to 60–70% due to side reactions .

- Workup Protocol : Rapid quenching with ice-water minimizes hydrolysis of the sulfonyl group, preserving yield .

- Recommendation : Use anhydrous conditions (molecular sieves) and monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

Q. Methodological Tables

Table 1. Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Bromination | 75 | 5 | High reproducibility | |

| Microwave Sulfonylation | 88 | 2 | Energy-efficient, scalable | |

| One-Pot Synthesis | 65 | 8 | Reduced purification steps |

Table 2. Biological Activity of Derivatives

Propriétés

IUPAC Name |

4-(4-bromophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCJEZJIASXALE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221717 | |

| Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017782-62-5 | |

| Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-5-(methylsulfonyl)-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.